2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene
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Overview
Description
2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene is a chemical compound with the molecular formula C21H17Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 9-position, and a phenyl group at the 5-position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene can be synthesized through various synthetic routes. One common method involves the bromination of 9,9-dimethyl-5-phenyl-9H-fluorene using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, toluene), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted fluorene derivatives.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of dehalogenated fluorene derivatives.
Scientific Research Applications
2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a precursor in the synthesis of materials for OLEDs, organic solar cells (OSCs), and other photoelectronic devices.
Material Science: Employed in the development of non-linear optical (NLO) materials due to its high electron delocalization and fluorescent properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene in its applications is primarily based on its electronic properties. The presence of the bromine atom and the phenyl group enhances its ability to participate in π-electron conjugation, leading to high electron delocalization. This property is crucial for its role in OLEDs and other electronic devices, where efficient charge transport and light emission are required .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-dimethylfluorene: Lacks the phenyl group at the 5-position, resulting in different electronic properties.
9,9-Dimethyl-2-phenylfluorene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-9,9-diphenylfluorene: Contains an additional phenyl group, altering its steric and electronic characteristics.
Uniqueness
2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene is unique due to the combination of the bromine atom, methyl groups, and phenyl group, which collectively contribute to its distinct electronic properties and reactivity. This makes it particularly valuable in the field of organic electronics and material science .
Properties
IUPAC Name |
2-bromo-9,9-dimethyl-5-phenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br/c1-21(2)18-10-6-9-16(14-7-4-3-5-8-14)20(18)17-12-11-15(22)13-19(17)21/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLKPUYYGLJSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC(=C2C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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